molecular formula C14H9BrN2O2S B5623873 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B5623873
M. Wt: 349.20 g/mol
InChI Key: DDUINLZVLNJUGA-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring, a furan ring, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Future Directions

The future directions for “N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide” could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole compounds . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling with Furan-2-carboxylic Acid: The thiazole intermediate is then coupled with furan-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole and furan rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the thiazole and furan rings.

    Reduction: Reduced forms of the thiazole and furan rings.

Scientific Research Applications

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Lacks the thiazole ring but has similar biological activities.

    N-(3-bromophenyl)thiazole-2-carboxamide: Lacks the furan ring but shares the thiazole and bromophenyl groups.

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-10-4-1-3-9(7-10)11-8-20-14(16-11)17-13(18)12-5-2-6-19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUINLZVLNJUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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